molecular formula C21H16N6O5 B2932735 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1396848-25-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2932735
CAS RN: 1396848-25-1
M. Wt: 432.396
InChI Key: JUSGIKXWEPLZLB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16N6O5 and its molecular weight is 432.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Pandya et al. (2019) focused on synthesizing a library of compounds with potential antimicrobial and antitumor activities. The compounds synthesized demonstrated good to moderate activity against bacterial strains, with specific compounds showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Additionally, the antifungal and antibacterial efficacy of these compounds was highlighted, indicating their significant potential in drug development processes (Pandya et al., 2019).

Antitumor Potential

Research on heterocyclic compounds incorporating thiadiazole moieties has been investigated for their insecticidal and potentially antitumor activities. For example, Fadda et al. (2017) explored the synthesis of various heterocycles for their insecticidal assessment against Spodoptera littoralis, laying groundwork for further investigation into their antitumor capabilities (Fadda et al., 2017).

Metabolic Stability and Drug-likeness

The exploration of structure-activity relationships of dual inhibitors for enzymes like PI3K/mTOR reveals the importance of heterocyclic analogs in improving metabolic stability. Stec et al. (2011) investigated various 6,5-heterocycles, aiming to reduce metabolic deacetylation, a common issue in drug metabolism. This research highlights the potential of incorporating specific heterocycles to enhance drug properties, including metabolic stability (Stec et al., 2011).

Mechanism of Action

Target of Action

VU0541614-1, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide, is a compound that has been developed to target ubiquitin linkages . Ubiquitin is a small protein that is found in almost all cellular tissues. It helps to regulate the processes of other proteins in the body. VU-1, the monoclonal antibody developed by LifeSensors, recognizes all ubiquitin linkages .

Mode of Action

The compound interacts with its targets by recognizing and binding to the ubiquitin linkages. This interaction can lead to changes in the function of the proteins that these ubiquitin linkages are attached to .

Biochemical Pathways

Given its target, it is likely involved in pathways related to protein degradation and regulation .

Result of Action

The molecular and cellular effects of VU0541614-1’s action depend on the specific proteins that its target, ubiquitin, is attached to. By interacting with ubiquitin linkages, VU0541614-1 could potentially influence the function of many different proteins within the cell .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O5/c28-18(24-13-3-4-16-17(10-13)31-9-8-30-16)12-27-7-1-2-14(21(27)29)20-25-19(26-32-20)15-11-22-5-6-23-15/h1-7,10-11H,8-9,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSGIKXWEPLZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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